molecular formula C16H22O4 B1436279 DI-N-Butyl phthalate-D22 CAS No. 358731-15-4

DI-N-Butyl phthalate-D22

Cat. No. B1436279
CAS RN: 358731-15-4
M. Wt: 300.48 g/mol
InChI Key: DOIRQSBPFJWKBE-ICZXYYBKSA-N
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Description

DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate (DBP), is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . DBP is produced by the reaction of n-butanol with phthalic anhydride .


Synthesis Analysis

DBP is synthesized by esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150 °C .


Molecular Structure Analysis

The molecular structure of DBP can be represented by the chemical formula C16H22O4 . It can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

DBP is an important plasticizer that enhances the utility of some major engineering plastics, such as PVC . Hydrolysis of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .


Physical And Chemical Properties Analysis

DBP is an odorless and oily liquid that is colorless to faint yellow in color . It is slightly soluble in water and does not evaporate easily .

Scientific Research Applications

Pharmaceutical Research

Di-n-butyl Phthalate-d22 serves as a building block in pharmaceutical research, enabling the synthesis of drug candidates with improved stability and therapeutic potential. It’s used to enhance pharmacokinetics in innovative drug development .

Reproductive Toxicology

Studies have investigated the effects of Di-n-butyl phthalate (DBP) on reproductive competence, such as its impact on spermatogenesis in male rats. This research can extend to Di-n-butyl Phthalate-d22 to understand its toxicological profile .

Environmental Biodegradation

Research into the biodegradation of DBP by bacterial strains can be applied to Di-n-butyl Phthalate-d22 to assess its environmental impact and degradation pathways .

Pollution Treatment

Nano-manganese dioxide-modified biochar has been studied for its capacity to adsorb DBP from environments. Similar methods could be used for removing Di-n-butyl Phthalate-d22 from contaminated sites .

Mechanism of Action

Target of Action

DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate, primarily targets the liver, kidneys, and testes . It is a peroxisome proliferator-activated receptor (PPAR) activator .

Mode of Action

The interaction of DI-N-Butyl phthalate-D22 with its targets results in a variety of changes. It has been found to cause slight irritation of the skin and eyes of rabbits, and in short-term studies, concentrations of 250 mg/m3 and above caused irritation of the airways in the mouse .

Biochemical Pathways

DI-N-Butyl phthalate-D22 affects several biochemical pathways. It is converted to benzoate by decarboxylation, which then enters two different pathways: one is the protocatechuic acid pathway under the role of the pca cluster, and the other is the catechol pathway .

Result of Action

The molecular and cellular effects of DI-N-Butyl phthalate-D22’s action are diverse. It has been found to induce reduction of proliferation, increase of apoptosis, and DNA damage dependent on the PTEN/AKT pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DI-N-Butyl phthalate-D22. It is a manufactured chemical that is added to plastics, paint, glue, hair spray, and other household products. It is commonly found in the environment, and most people are exposed to low levels in the air, water, and food . It is also known to be stable at pH 4 and 7, undergoes hydrolysis at pH 9 (50°C) with a half-life of 66 hours, and is completely biodegradable .

Safety and Hazards

DBP may damage fertility or the unborn child . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . This approach is more efficient and sustainable than physical and chemical technologies .

properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRQSBPFJWKBE-ICZXYYBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334364
Record name Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358731-15-4
Record name Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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